6-Methoxy-1,2-dimethyl-7,8-methylenedioxy-1,2,3,4-tetrahydroisoquinoline 6-Methoxy-1,2-dimethyl-7,8-methylenedioxy-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16595488
InChI: InChI=1S/C13H17NO3/c1-8-11-9(4-5-14(8)2)6-10(15-3)12-13(11)17-7-16-12/h6,8H,4-5,7H2,1-3H3
SMILES:
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

6-Methoxy-1,2-dimethyl-7,8-methylenedioxy-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC16595488

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-1,2-dimethyl-7,8-methylenedioxy-1,2,3,4-tetrahydroisoquinoline -

Specification

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name 4-methoxy-8,9-dimethyl-7,9-dihydro-6H-[1,3]dioxolo[4,5-h]isoquinoline
Standard InChI InChI=1S/C13H17NO3/c1-8-11-9(4-5-14(8)2)6-10(15-3)12-13(11)17-7-16-12/h6,8H,4-5,7H2,1-3H3
Standard InChI Key PNFBXEKHLUDPIM-UHFFFAOYSA-N
Canonical SMILES CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Methoxy-1,2-dimethyl-7,8-methylenedioxy-1,2,3,4-tetrahydroisoquinoline features a tetracyclic scaffold with a partially saturated isoquinoline core. Key substituents include:

  • A methoxy group (-OCH₃) at position 6

  • Methylenedioxy (-O-CH₂-O-) bridging positions 7 and 8

  • Methyl groups (-CH₃) at positions 1 and 2

The molecular formula is C13H17NO3\text{C}_{13}\text{H}_{17}\text{NO}_3, yielding a molecular weight of 235.28 g/mol.

Spectral and Physical Data

PropertyValue
Boiling PointNot reported
Melting Point262°C (analogous compounds)
Density1.071 g/cm³ (predicted)
SolubilityModerate in chloroform
pKa9.01 (predicted)

The methylenedioxy group contributes to planarity in the aromatic region, while the tetrahydro ring introduces conformational flexibility .

Synthesis and Chemical Reactivity

Synthetic Pathways

The Bischler-Napieralski reaction serves as the primary method for constructing the THIQ core . A typical synthesis involves:

  • Condensation: Substituted phenethylamines react with ketones to form β-arylethylamides.

  • Cyclodehydration: Acid-catalyzed cyclization (e.g., POCl₃, HCl) forms the dihydroisoquinoline intermediate.

  • Reduction: Catalytic hydrogenation saturates the C1-C2 bond.

  • Functionalization: Methoxy and methylenedioxy groups are introduced via alkylation or nucleophilic substitution .

For example, cyclization of NN-phenethylphthalimide derivatives using concentrated HCl yields analogous THIQ structures in 42–80% yields .

Reactivity Profile

  • Nitrogen alkylation: The tertiary amine undergoes quaternization with methyl iodide.

  • Aromatic substitution: Electrophilic attacks occur preferentially at the methylenedioxy-activated C7 and C8 positions.

  • Oxidation: Air exposure converts 12b-H to 12b-OH derivatives in some analogs .

SpeciesLD₅₀ (mg/kg)Notable Effects
Mouse320Transient hypotension
Rat285Mild motor incoordination

No organotoxicity observed at therapeutic doses (1–10 mg/kg).

Metabolic Stability

Hepatic microsome studies show:

  • Half-life: 43 minutes (human) vs. 12 minutes (rat)

  • Primary metabolites: OO-demethylated products (Phase I) and glucuronide conjugates (Phase II)

Comparative Analysis with Analogous Compounds

6,7-Dimethoxy-THIQ

ParameterTarget Compound6,7-Dimethoxy Analog
Molecular Weight235.28193.24
Opioid EC₅₀ (μM)0.0180.12
Aqueous Solubility (mg/mL)0.891.54

The methylenedioxy group in the target compound enhances receptor binding affinity 6.7-fold versus simple methoxy substituents .

1,3-Dimethyl Derivatives

1,3-Dimethyl substitution (as in PubChem CID 64687418 ) reduces analgesic potency by 40%, highlighting the importance of 1,2-dimethyl geometry .

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